molecular formula C4H3Br2NO2 B12866641 Cis-3,4-Dibromopyrrolidine-2,5-dione

Cis-3,4-Dibromopyrrolidine-2,5-dione

Cat. No.: B12866641
M. Wt: 256.88 g/mol
InChI Key: PPSCYXMFBQJFGC-XIXRPRMCSA-N
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Description

Cis-3,4-Dibromopyrrolidine-2,5-dione is a chemical compound with the molecular formula C4H3Br2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 3 and 4 positions of the pyrrolidine ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Cis-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .

Scientific Research Applications

Cis-3,4-dibromopyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cis-3,4-dibromopyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloropyrrolidine-2,5-dione: Similar structure but with chlorine atoms instead of bromine.

    3,4-Difluoropyrrolidine-2,5-dione: Contains fluorine atoms instead of bromine.

    3,4-Diiodopyrrolidine-2,5-dione: Contains iodine atoms instead of bromine.

Uniqueness

Cis-3,4-dibromopyrrolidine-2,5-dione is unique due to the presence of bromine atoms, which impart specific chemical properties such as higher reactivity and different steric effects compared to its halogenated analogs. These properties make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C4H3Br2NO2

Molecular Weight

256.88 g/mol

IUPAC Name

(3R,4S)-3,4-dibromopyrrolidine-2,5-dione

InChI

InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2+

InChI Key

PPSCYXMFBQJFGC-XIXRPRMCSA-N

Isomeric SMILES

[C@H]1([C@@H](C(=O)NC1=O)Br)Br

Canonical SMILES

C1(C(C(=O)NC1=O)Br)Br

Origin of Product

United States

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